2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
“2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a compound that falls under the category of 5-amino-pyrazoles . These compounds are known to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Synthesis Analysis
5-Amino-pyrazoles are synthesized using a variety of methods . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Chemical Reactions Analysis
The chemical reactions involving 5-amino-pyrazoles are diverse and include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions allow for the synthesis of a wide variety of organic compounds .
Scientific Research Applications
Divergent Cyclizations and Heterocycles Formation
Research by Smyth et al. (2007) explores the divergent cyclisations of similar acetic acids, leading to the formation of interesting bicyclic heterocycles. The reaction outcomes were found to be highly sensitive to the reaction medium's acidity, allowing for the controlled production of various bicyclic products from a single starting material. These findings suggest potential applications in synthesizing complex organic structures from simple precursors (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Luminescence and Bioaffinity Applications
Rodríguez-Ubis et al. (1997) describe the synthesis of novel pyrazole-containing complexing acids that form stable complexes with lanthanides, exhibiting significant luminescence. This luminescence property, particularly when modified by substituents, indicates potential applications in bioaffinity assays and the development of luminescent materials for optical uses (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).
Coordination Chemistry and Metal Complexes
The coordination architectures of lanthanum complexes based on similar ligands have been studied by Shen et al. (2016). These complexes demonstrate ligand-centered luminescence, which can be enhanced by the substitution pattern, showcasing their potential as materials for optical applications. The structural versatility of these complexes emphasizes the utility of such ligands in designing materials with desired photophysical properties (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang, & Wei, 2016).
Synthesis of Novel Organic Compounds
Martins et al. (2009) reported on the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, demonstrating the chemical versatility of pyrazole derivatives in creating halogenated compounds. This method's ability to produce highly regioselective products underlines the compound's utility in synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common motif in many biologically active compounds . The amino group (NH2) and the acetic acid group (COOH) could potentially interact with various biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a pyrazole ring have been found to be involved in a wide range of biological activities .
Properties
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-8-3-6(7-4-11-1-2-12-7)13-14(8)5-9(15)16/h1-4H,5,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLCXLPKLSOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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